6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE
Description
6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a hydroxy group, a piperidinyl group, and a phenyl group attached to a pyrimidinone core
Properties
IUPAC Name |
6-hydroxy-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-14-11-15(22)20(13-7-3-1-4-8-13)17(18-14)24-12-16(23)19-9-5-2-6-10-19/h1,3-4,7-8,11,21H,2,5-6,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZMBBOYDRHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an electrophilic center on the pyrimidinone core.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, where a phenyl derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced through selective oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to alcohols or amines.
Substitution: The piperidinyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis reactions to break down the pyrimidinone core into smaller fragments.
Common reagents used in these reactions include hydrogen peroxide (oxidation), sodium borohydride (reduction), and various acids or bases (substitution and hydrolysis). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-HYDROXY-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYLPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidinyl group and may have similar biological activities and synthetic routes.
Pyrimidinones: These compounds share the pyrimidinone core and may have similar chemical properties and reactivity.
Phenyl Derivatives: These compounds share the phenyl group and may have similar applications in chemistry and industry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
